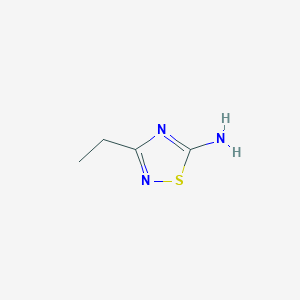

5-Amino-3-ethyl-1,2,4-thiadiazole

描述

5-Amino-3-ethyl-1,2,4-thiadiazole is a chemical compound belonging to the thiadiazole family, which is characterized by a ring structure containing both sulfur and nitrogen atoms. Thiadiazoles are known for their diverse applications in medicinal chemistry, agriculture, and as materials for various industrial applications due to their unique structural and electronic properties .

Synthesis Analysis

The synthesis of 5-amino-1,2,4-thiadiazoles can be achieved through various methods. One approach involves the electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, which allows for the construction of 3-substituted 5-amino-1,2,4-thiadiazoles under catalyst- and oxidant-free conditions at room temperature . Another method utilizes I2-mediated oxidative C-N and N-S bond formations in water, providing an environmentally benign and metal-free synthesis pathway with excellent substrate tolerance . These methods demonstrate the versatility and efficiency of synthesizing thiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized by FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit cell parameters . Density functional theory (DFT) calculations have been employed to understand the electronic properties, including the frontier molecular orbitals and molecular electrostatic potential maps, which are crucial for predicting the reactivity and potential applications of these compounds .

Chemical Reactions Analysis

Thiadiazoles can undergo various chemical reactions, contributing to their wide applicability. The synthesis of ibuprofen-thiadiazole hybrid compounds, for example, involves the cyclization of ibuprofen with thiosemicarbazide, indicating the potential for creating bioactive hybrid molecules . Additionally, the reactivity of thiadiazole derivatives with different reagents can lead to the formation of novel compounds with potential growth stimulant activity, as seen in the synthesis of alkyl, acetyl, and alkylacetylamino derivatives of 2-amino-[1,3,4]thiadiazoles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1,2,4-thiadiazoles are influenced by their molecular structure. Spectral analysis, including infrared, Raman, and NMR spectroscopy, provides insights into the conformational stability and vibrational modes of these compounds . Quantum chemical calculations complement these experimental techniques, allowing for the assignment of vibrational bands and the estimation of chemical shifts in NMR spectra . The presence of substituents on the thiadiazole ring, such as methyl or ethyl groups, can affect the packing modes and hydrogen-bonding associations in the solid state, as observed in the comparison of different derivatives .

科学研究应用

Pharmaceuticals and Biological Activity

Antibacterial and Antifungal Activities : Compounds derived from 5-ethyl-1,3,4-thiadiazole have shown promising results in inhibiting bacterial and fungal growth. This includes activity against Bacillus subtilis, Escherichia coli, and various fungal species (Makwane et al., 2018).

Synthesis of Hybrid Molecules : Hybrid molecules containing 5-ethyl-1,3,4-thiadiazole and other bioactive structures, such as penicillanic acid, have been synthesized and evaluated for antimicrobial, antilipase, and antiurease activities (Başoğlu et al., 2013).

Potential in Fungicide Development : Thiadiazole-containing triazoles have shown potential as lead compounds for fungicide development, demonstrating growth inhibition against various fungi (Fan et al., 2010).

Anti-Inflammatory and Analgesic Agents : Some derivatives have been explored as potential anti-inflammatory and analgesic agents, exhibiting significant activity in experimental models (Amir et al., 2007).

Corrosion Inhibition

Inhibitor for Copper Corrosion : Amino-ethyl-thiadiazole derivatives have been studied as corrosion inhibitors for copper, demonstrating high efficiency in NaCl solutions (Sherif & Park, 2006).

Inhibition of Mild Steel Corrosion : Similar compounds have also been effective in inhibiting corrosion of mild steel in acidic environments, with inhibition efficiency varying with concentration and temperature (Quraishi & Khan, 2006).

Material Science and Chemistry

Structural Studies : The crystal structures of various thiadiazole derivatives have been determined, providing insights into their chemical and physical properties (Lynch, 2001).

Synthesis Methods : Research has been conducted on optimizing the synthesis methods for thiadiazole derivatives, achieving high purity and yield, which is crucial for their application in different fields (Dayong, 2005).

Computational Studies : Computational exploration has been used to understand the interaction and inhibition mechanisms of these compounds, especially in the context of corrosion inhibition (Attou et al., 2020).

安全和危害

属性

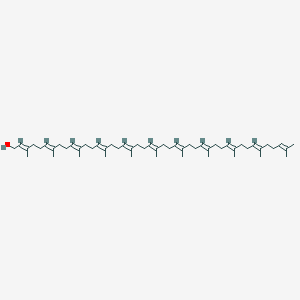

IUPAC Name |

3-ethyl-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-2-3-6-4(5)8-7-3/h2H2,1H3,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSZFGJMDPANBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NSC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20373364 | |

| Record name | 5-Amino-3-ethyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-ethyl-1,2,4-thiadiazole | |

CAS RN |

17467-41-3 | |

| Record name | 5-Amino-3-ethyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20373364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 17467-41-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。